1-Bromo-2-methyl-3-vinylbenzene
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Overview
Description
It is primarily used in the manufacturing of organic compounds, specifically in the synthesis of intermediate products used in the chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .
Industrial Production Methods
Industrial production methods for 1-bromo-3-ethenyl-2-methylbenzene typically involve the bromination of precursor compounds under controlled conditions. For example, the bromination of nitrobenzene using dibromohydantoin in sulfuric acid is a common method. This process involves adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is stirred and maintained at a specific temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromo group can be replaced by other substituents such as nitro, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for alkylation are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 1-bromo-3-ethenyl-2-methylbenzene would yield 1-bromo-3-nitro-2-methylbenzene, while reduction would yield 3-ethenyl-2-methylbenzene .
Scientific Research Applications
1-Bromo-2-methyl-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-bromo-3-ethenyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further reactions. The molecular pathways involved include the activation of electrophilic sites on the benzene ring, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-ethyl-2-methylbenzene: Similar in structure but with an ethyl group instead of an ethenyl group.
1-Bromo-2-methylbenzene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
1-Bromo-3-methylbenzene: Similar but without the ethenyl group, affecting its reactivity and applications.
Uniqueness
1-Bromo-2-methyl-3-vinylbenzene is unique due to the presence of both a bromo and an ethenyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-bromo-3-ethenyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRVUOBIGKNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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